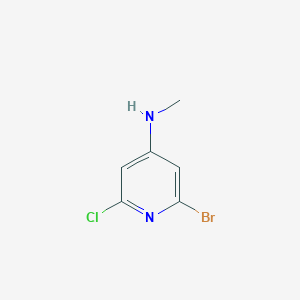

2-Bromo-6-chloro-N-methylpyridin-4-amine

Description

Contextual Overview of Halogenated Pyridine (B92270) Derivatives in Modern Organic Synthesis Research

Halogenated pyridine derivatives are a cornerstone of contemporary organic synthesis, serving as highly versatile building blocks. The introduction of halogen atoms onto the pyridine ring provides synthetic "handles" that enable a wide array of subsequent chemical transformations. Halopyridines are crucial precursors for forming carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions.

The electron-deficient nature of the pyridine ring, which is further enhanced by the presence of electronegative halogen substituents, makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is particularly pronounced for halogens at the 2- and 4-positions, allowing for their displacement by a variety of nucleophiles. However, developing methods for the selective halogenation of pyridines at specific positions remains a significant challenge in synthetic chemistry due to the inherent electronic properties of the heterocycle. sigmaaldrich.comnih.gov Researchers have developed novel strategies, including the use of designed phosphine (B1218219) reagents or ring-opening/ring-closing sequences, to achieve regioselective halogenation under mild conditions. nih.gov These advancements have expanded the toolbox available to chemists, enabling the synthesis of previously inaccessible, complex pyridine-based molecules.

Importance of Polyfunctionalized Pyridines as Strategic Building Blocks in Complex Molecule Synthesis

Polyfunctionalized pyridines—those bearing multiple, distinct reactive groups—are of immense strategic value in the synthesis of complex molecules. The presence of several functional groups on a single pyridine core allows for sequential and site-selective reactions, enabling the efficient construction of intricate molecular architectures from a common intermediate. This approach is highly convergent and atom-economical, which are key principles of green chemistry.

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. chemicalbook.com Its ability to act as a hydrogen bond acceptor and its capacity to be substituted at various positions allow for the precise tailoring of a molecule's interaction with biological targets. chemicalbook.com Polyfunctionalized pyridines serve as key intermediates in the synthesis of these therapeutic agents, providing a robust framework that can be elaborated to optimize potency, selectivity, and pharmacokinetic properties. matrix-fine-chemicals.com Their use as building blocks accelerates the discovery and development of new drugs, agrochemicals, and functional materials. matrix-fine-chemicals.com

Structural Specificity and Unique Reactivity Potential of 2-Bromo-6-chloro-N-methylpyridin-4-amine

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests a unique and valuable reactivity profile based on established principles of physical organic chemistry. The molecule incorporates several distinct functional groups whose electronic and steric interactions create a nuanced chemical character.

The pyridine ring is substituted with two different halogen atoms, bromine at the 2-position and chlorine at the 6-position. Both are ortho to the ring nitrogen, positions that are highly activated toward nucleophilic attack. The bromo group is generally a better leaving group than the chloro group in SNAr reactions, suggesting that selective substitution at the 2-position could be achievable under carefully controlled conditions.

Furthermore, the presence of an N-methylamino group at the 4-position significantly influences the ring's electronics. As a powerful electron-donating group through resonance, it increases the electron density of the ring, which would typically deactivate it towards nucleophilic attack. However, its position para to the leaving groups can help stabilize the Meisenheimer complex intermediate formed during an SNAr reaction, potentially facilitating the substitution. This push-pull electronic arrangement is a classic feature for tuning reactivity in aromatic systems.

| Structural Feature | Position | Electronic Effect | Potential Influence on Reactivity |

| Pyridine Nitrogen | 1 | Inductive: -I; Resonance: -M | Lowers ring electron density; site of protonation/alkylation. |

| Bromo Group | 2 | Inductive: -I; Resonance: +M (weak) | Activates position 2 for nucleophilic substitution; potential leaving group. |

| Chloro Group | 6 | Inductive: -I; Resonance: +M (weak) | Activates position 6 for nucleophilic substitution; potential leaving group. |

| N-Methylamino Group | 4 | Inductive: -I; Resonance: +M (strong) | Increases ring electron density; directs electrophilic substitution (if possible); can stabilize SNAr intermediates. |

Overview of Key Research Areas Pertaining to this compound

Specific, detailed research findings on this compound are sparse. However, based on the chemistry of analogous polyfunctionalized and halogenated pyridines, its potential application as a strategic intermediate in several key research areas can be outlined.

The most prominent potential application for this compound is as a versatile building block in medicinal chemistry and drug discovery. The differential reactivity of the bromo and chloro substituents could allow for sequential, site-selective cross-coupling or SNAr reactions. This would enable the introduction of two different molecular fragments at the 2- and 6-positions, facilitating the rapid generation of diverse compound libraries for high-throughput screening. Molecules with a 2,4,6-trisubstituted pyridine core are common scaffolds for kinase inhibitors and other targeted therapeutics.

In the field of materials science, such a polyfunctionalized heterocycle could be explored as a monomer for the synthesis of specialized polymers with enhanced thermal stability or unique electronic properties. sigmaaldrich.com The pyridine nitrogen and the exocyclic amino group also present potential coordination sites, suggesting its utility as a ligand for the synthesis of novel metal complexes with interesting catalytic or photophysical properties, similar to how related aminopyridines are used to create ligands for extended metal atom chains (EMACs). georgiasouthern.edu

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6BrClN2 |

|---|---|

Molecular Weight |

221.48 g/mol |

IUPAC Name |

2-bromo-6-chloro-N-methylpyridin-4-amine |

InChI |

InChI=1S/C6H6BrClN2/c1-9-4-2-5(7)10-6(8)3-4/h2-3H,1H3,(H,9,10) |

InChI Key |

GPZXGQPJSRXMRO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=NC(=C1)Br)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 6 Chloro N Methylpyridin 4 Amine

Retrosynthetic Analysis and Strategic Precursor Selection for 2-Bromo-6-chloro-N-methylpyridin-4-amine

A thorough retrosynthetic analysis is the foundational step in designing an efficient synthesis. This process involves mentally deconstructing the target molecule into simpler, readily available starting materials through a series of logical bond disconnections.

The primary retrosynthetic disconnections for this compound involve the carbon-halogen and carbon-nitrogen bonds. Three principal disconnection strategies can be envisioned:

Disconnection of the C4-N bond: This is often the most logical final step. This approach suggests a key intermediate such as a 2-bromo-4,6-dichloropyridine (B3032100) or a related dihalopyridine, which would undergo a nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed amination reaction with methylamine (B109427). The 4-position of 2,6-dihalopyridines is electronically activated towards nucleophilic attack.

Disconnection of the C-Br and C-Cl bonds: This strategy points towards a precursor like N-methylpyridin-4-amine, which would require sequential and highly regioselective halogenation steps. However, controlling the precise location of two different halogens on an already substituted pyridine (B92270) ring can be challenging due to the directing effects of the existing amine group. researchgate.net

Pyridine Ring Formation: A more fundamental approach involves constructing the substituted pyridine ring itself from acyclic precursors. Formal (3+3) cycloaddition reactions of enamines with unsaturated aldehydes or ketones represent a modern method for creating substituted pyridine scaffolds. acs.org

Considering these options, the most convergent and strategically sound approach often involves the late-stage introduction of the amine moiety onto a pre-functionalized dihalopyridine core. This prioritizes the challenging halogenation steps on a simpler substrate before introducing the amine functionality.

The feasibility of a synthetic route is heavily dependent on the availability and cost of the initial starting materials. Several commercially available pyridine derivatives serve as viable precursors for the synthesis of this compound.

| Starting Material | Potential Use in Synthesis | Relevant Derivatization |

| 2,6-Dichloropyridine (B45657) | A common precursor for di-substituted pyridines. Can undergo nucleophilic substitution. | Can be selectively brominated or undergo amination at the 4-position. |

| 2,6-Dibromopyridine | Similar to its dichloro counterpart, used for creating di-substituted pyridines. georgiasouthern.edu | Can undergo selective amination or be converted to other derivatives. georgiasouthern.edu |

| 2-Amino-6-methylpyridine | Can be a starting point for halogenation reactions via Sandmeyer-type reactions. chemicalbook.com | Diazotization followed by halogenation can introduce bromo or chloro groups. chemicalbook.com |

| Pyridine N-oxide | The N-oxide functionality activates the pyridine ring for regioselective electrophilic substitution, particularly at the 2- and 6-positions. nih.gov | Can be halogenated and subsequently deoxygenated. nih.gov |

The selection of 2,6-dihalopyridines, particularly 2,6-dichloropyridine, often represents an optimal balance between commercial availability and synthetic utility for constructing the target molecule.

Direct Synthesis and Halogenation Strategies for the Pyridine Core of this compound

The installation of both a bromine and a chlorine atom at the 2- and 6-positions of the pyridine ring with high regioselectivity is a critical phase of the synthesis.

Achieving regioselective halogenation on a pyridine ring is non-trivial. Electron-deficient systems like pyridine are generally resistant to electrophilic aromatic substitution, often requiring harsh conditions. nih.gov However, the presence of activating groups or the use of a pyridine N-oxide intermediate can facilitate these reactions under milder conditions. researchgate.netnih.gov

For instance, aminopyridines are highly activated substrates that can undergo regioselective bromination with reagents like N-bromosuccinimide (NBS). researchgate.net Similarly, pyridine N-oxides can be efficiently halogenated at the 2-position. nih.gov Another modern approach involves a temporary transformation of the pyridine into a more reactive Zincke imine intermediate, which can undergo highly regioselective 3-halogenation. chemrxiv.orgchemrxiv.org

A plausible strategy could involve starting with a 2-chloro-pyridine derivative and then introducing the bromine atom. For example, 3-Amino-2-chloro-4-methylpyridine can be selectively brominated at the 6-position using reagents like 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione. chemicalbook.com

A sequential halogenation protocol offers a controlled method for introducing different halogens onto the pyridine ring. A potential synthetic sequence could begin with the readily available 2,6-dihydroxypyridine (B1200036).

Dihalogenation: Conversion of 2,6-dihydroxypyridine to 2,6-dichloropyridine using a chlorinating agent like phosphorus oxychloride (POCl₃).

Nitration: Nitration of 2,6-dichloropyridine would likely occur at the 3- or 4-position. Separation of the 4-nitro isomer would be necessary.

Selective Halogen Exchange: A subsequent halogen exchange reaction (e.g., using HBr) could potentially replace one of the chloro groups with a bromo group, although controlling the selectivity would be challenging.

Reduction and Diazotization: An alternative involves reducing a nitro group to an amine, followed by a Sandmeyer reaction to introduce a halogen. For example, starting from 2-amino-6-methylpyridine, treatment with hydrogen bromide and bromine, followed by sodium nitrite, can yield 2-bromo-6-methylpyridine. chemicalbook.com This highlights a pathway where an amino group is used as a handle for halogen introduction.

Optimization of these protocols involves careful control of reaction temperature, stoichiometry of the halogenating agent, and solvent choice to maximize the yield of the desired regioisomer.

Introduction of the N-Methylamine Moiety at the Pyridine-4-Position

The final key transformation is the introduction of the N-methylamine group at the C4 position of the dihalogenated pyridine core. This is typically accomplished via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

The SNAr reaction is highly effective for this system. The electron-withdrawing effects of the nitrogen heteroatom and the two halogen atoms at the ortho positions (C2 and C6) strongly activate the C4 position for nucleophilic attack by methylamine.

Table of Synthetic Strategies for C-N Bond Formation:

| Method | Reagents/Conditions | Advantages | Potential Challenges |

| Nucleophilic Aromatic Substitution (SNAr) | Methylamine (aqueous or in solvent like DMSO), heat | Operationally simple, often high-yielding due to electronic activation of the 4-position. | May require elevated temperatures; potential for side reactions if other reactive sites are present. |

| Buchwald-Hartwig Amination | Methylamine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | Broad substrate scope, often proceeds under milder conditions than SNAr. nih.gov | Catalyst and ligand cost, sensitivity to air and moisture. |

| N-Methylation of 4-Aminopyridine (B3432731) Precursor | Start with 2-bromo-6-chloro-pyridin-4-amine, then methylate using CH₃I or other methylating agents. | Allows for late-stage introduction of the methyl group. | Potential for over-methylation (quaternization) or methylation on the pyridine ring nitrogen. rsc.org Ru(II)-catalyzed systems using methanol (B129727) can also be employed for N-methylation. nih.gov |

The direct SNAr reaction of a 2-bromo-4,6-dichloropyridine intermediate with methylamine is often the most direct and industrially scalable route. The higher reactivity of the chlorine at the 4-position compared to those at the 2- and 6-positions allows for selective substitution. Subsequent conversion of the remaining C6 chlorine to a bromine, if not already present, would complete the synthesis.

Amination Reactions with N-Methylamine Precursors

A direct and convergent approach to this compound involves the introduction of the N-methylamino group onto a pre-functionalized 2-bromo-6-chloropyridine (B1266251) core. This can be achieved through nucleophilic aromatic substitution (SNAr) or, more efficiently, through transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution on pyridine rings is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.comlibretexts.org However, the direct reaction of 2-bromo-6-chloropyridine with methylamine would likely lead to a mixture of products, with substitution occurring at both the 2- and 6-positions, and potentially the desired 4-position if the reaction conditions are carefully controlled to favor the thermodynamically more stable product.

A more selective and widely applicable method is the use of N-methylamine precursors in catalyzed reactions. A plausible synthetic route could start from 2,6-dichloropyridine. An initial selective amination at the 4-position would be a key step. While direct C4-amination of 2,6-dihalopyridines is challenging, methods for the synthesis of 4-amino-2,6-dichloropyridine (B16260) have been developed. researchgate.net Subsequent N-methylation of the resulting 4-aminopyridine derivative would then be required. Various methods for the N-methylation of aminopyridines are known, including the use of methyl iodide or dimethyl sulfate. youtube.comchemrxiv.org

A hypothetical reaction scheme starting from 4-amino-2,6-dichloropyridine is presented below:

Scheme 1: Proposed N-methylation of 4-amino-2,6-dichloropyridine

Following N-methylation, a selective bromination at the 2-position would be necessary to arrive at the final product.

Evaluation of Catalytic Amination Methods (e.g., Buchwald–Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds, particularly in the synthesis of arylamines. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods due to its broad substrate scope and high functional group tolerance.

In the context of synthesizing this compound, the Buchwald-Hartwig amination could be envisioned to couple N-methylamine with a 4-halo-2-bromo-6-chloropyridine precursor. The success of this reaction would heavily depend on the choice of palladium precursor, ligand, and base. A variety of phosphine-based ligands have been developed for the Buchwald-Hartwig reaction, each with specific applications and efficiencies for different substrate combinations. wikipedia.org

For the amination of a dihalopyridine, catalyst selection is crucial to control regioselectivity. The relative reactivity of the C-Br and C-Cl bonds would influence the site of amination. Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions. Therefore, if a 2-bromo-4,6-dichloropyridine were used as a starting material, the amination would likely occur preferentially at the 2-position. To achieve amination at the 4-position, a starting material such as 2-bromo-6-chloro-4-iodopyridine (B14044723) or 2-bromo-6-chloro-4-trifluoromethanesulfonyloxypyridine (triflate) might be necessary, as iodides and triflates are more reactive than bromides in these couplings.

A representative Buchwald-Hartwig amination reaction is outlined in the table below, showcasing typical components and conditions.

| Parameter | Condition | Role |

|---|---|---|

| Palladium Precursor | Pd2(dba)3 or Pd(OAc)2 | Source of the active Pd(0) catalyst |

| Ligand | BINAP, XPhos, or SPhos | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K3PO4, or Cs2CO3 | Promotes the deprotonation of the amine and facilitates reductive elimination |

| Solvent | Toluene or Dioxane | Provides a suitable medium for the reaction |

| Temperature | 80-110 °C | Provides the necessary activation energy for the reaction |

Chemoselective Amine Introduction in the Presence of Halogens

A key challenge in the synthesis of this compound is the chemoselective introduction of the N-methylamino group at the C4 position in the presence of two different halogen atoms at the C2 and C6 positions. The inherent reactivity differences between the C-Br and C-Cl bonds can be exploited to achieve this selectivity.

In palladium-catalyzed reactions, the order of reactivity for oxidative addition is generally C-I > C-OTf > C-Br > C-Cl. This differential reactivity allows for selective cross-coupling reactions on polyhalogenated aromatic compounds. For instance, starting with 2,4-dibromo-6-chloropyridine, a Buchwald-Hartwig amination could potentially be directed to one of the C-Br positions over the C-Cl position. However, differentiating between the C2 and C4 bromine atoms would require more subtle control, potentially through the use of sterically demanding ligands or by leveraging electronic differences induced by the chloro and nitro substituents.

Alternatively, a nucleophilic aromatic substitution (SNAr) approach could be considered. The rate of SNAr is influenced by the nature of the leaving group and the electronic properties of the ring. For halogens, the leaving group ability in SNAr reactions is typically F > Cl > Br > I. This is opposite to the trend observed in palladium-catalyzed couplings. Therefore, in a 2-bromo-6-chloropyridine system, nucleophilic attack would be favored at the carbon bearing the chlorine atom. To achieve substitution at the 4-position, the pyridine ring would need to be activated by electron-withdrawing groups, and the reaction conditions carefully optimized.

Integrated Multi-Step Convergent and Divergent Synthetic Routes to this compound

The synthesis of a polysubstituted molecule like this compound often benefits from a well-designed multi-step synthetic strategy. Both convergent and divergent approaches can be considered to maximize efficiency and allow for the generation of structural analogs.

Step-Economy and Atom-Economy Considerations in Synthesis Design

Atom-economy , a concept central to green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the Buchwald-Hartwig amination, are inherently more atom-economical than stoichiometric reactions.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For this compound, a convergent approach could involve the synthesis of a 4-(N-methylamino)pyridine fragment and a separate fragment containing the bromo and chloro substituents, followed by their coupling.

A divergent synthesis starts from a common intermediate that can be elaborated into a variety of different target molecules. researchgate.netwikipedia.org For example, a 2-bromo-6-chloro-4-halopyridine could serve as a versatile intermediate. From this common precursor, a range of nucleophiles could be introduced at the 4-position, leading to a library of compounds including the target N-methylamino derivative.

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for fine chemicals and pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. Key considerations include:

Use of Catalysis: As mentioned, catalytic methods are preferable to stoichiometric ones due to their higher atom economy and reduced waste generation.

Solvent Selection: The choice of solvent is critical. Green solvents such as water, ethanol, or supercritical CO2 are preferred over hazardous organic solvents.

Energy Efficiency: Reactions that can be conducted at ambient temperature and pressure are more energy-efficient. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Waste Reduction: Designing syntheses that minimize the formation of byproducts and facilitate the recycling of reagents and catalysts is a key goal.

The following table summarizes how green chemistry principles can be applied to the synthesis of the target compound.

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention | Designing a synthetic route that minimizes byproduct formation. |

| Atom Economy | Utilizing catalytic reactions like Buchwald-Hartwig amination. |

| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic reagents and solvents. |

| Designing Safer Chemicals | The target molecule itself may be designed for a specific, non-toxic function. |

| Safer Solvents and Auxiliaries | Using water or green solvents where possible. |

| Design for Energy Efficiency | Optimizing reactions to proceed at lower temperatures. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials if feasible. |

| Reduce Derivatives | Avoiding the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Employing highly efficient and recyclable catalysts. |

| Design for Degradation | Considering the environmental fate of the final product. |

| Real-time analysis for Pollution Prevention | Using in-process monitoring to control and minimize waste. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |

Optimization of Reaction Conditions and Yields for Scalable Synthesis of this compound

The successful laboratory-scale synthesis of a target compound is the first step; however, for practical applications, the process must be scalable, meaning it can be safely and efficiently performed on a larger scale to produce greater quantities of the material. The optimization of reaction conditions is critical for achieving high yields, purity, and cost-effectiveness in a scalable synthesis.

For a key step such as a Buchwald-Hartwig amination, several parameters would need to be systematically optimized:

Catalyst Loading: Minimizing the amount of the expensive palladium catalyst is crucial for cost-effectiveness. The catalyst loading is often expressed in mole percent (mol %) relative to the limiting reagent.

Ligand-to-Metal Ratio: The ratio of the phosphine (B1218219) ligand to the palladium precursor can significantly impact the catalyst's activity and stability.

Base Stoichiometry and Type: The choice and amount of base can affect the reaction rate and the formation of byproducts.

Reaction Temperature and Time: These parameters need to be carefully controlled to ensure complete conversion without decomposition of the product or starting materials.

Solvent Concentration: The concentration of the reactants in the solvent can influence reaction rates and solubility.

Design of Experiment (DoE) is a powerful statistical tool used to systematically vary multiple reaction parameters simultaneously to identify the optimal conditions with a minimum number of experiments. This approach is highly valuable for the efficient optimization of complex reactions for scale-up.

Below is a hypothetical data table illustrating the optimization of a key amination step.

| Entry | Catalyst (mol %) | Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2.0 | BINAP | NaOt-Bu | 100 | 75 |

| 2 | 1.0 | BINAP | NaOt-Bu | 100 | 85 |

| 3 | 0.5 | BINAP | NaOt-Bu | 100 | 82 |

| 4 | 1.0 | XPhos | NaOt-Bu | 100 | 92 |

| 5 | 1.0 | XPhos | K3PO4 | 110 | 88 |

| 6 | 0.5 | XPhos | Cs2CO3 | 110 | 95 |

By systematically exploring the reaction parameters, a robust and scalable process for the synthesis of this compound can be developed, ensuring its availability for further research and application.

Solvent Effects and Temperature Control in Key Transformations

The choice of solvent and precise temperature regulation are paramount in directing the outcome of synthetic transformations leading to polysubstituted pyridines. These parameters significantly influence reaction rates, selectivity, and impurity profiles, particularly in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, which are key steps in the formation of aminopyridines.

Solvent Effects: The polarity of the solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed. For instance, in the amination of polyhalogenated pyridines, DMF can be used effectively. acs.org More polar solvents can help dissolve ionic nucleophiles and stabilize charged intermediates, thereby potentially accelerating the reaction. libretexts.org However, highly polar, protic solvents such as water and alcohols can stabilize the nucleophile through hydrogen bonding, which may decrease its reactivity and slow down certain reaction types like SN2. libretexts.orglibretexts.org The selection of an appropriate solvent is therefore a balance between reactant solubility and the modulation of nucleophile reactivity. In some palladium-catalyzed couplings, a mixture of solvents like 1,4-dioxane (B91453) and water is used to facilitate both the organic substrate and the inorganic base solubility. acs.org

Temperature Control: Temperature is a critical lever for controlling selectivity and minimizing side reactions. In many substitution reactions on pyridine rings, precise temperature control is essential. For example, diazotization reactions to introduce a bromo group are often conducted at very low temperatures (e.g., 0°C to -10°C) to ensure the stability of the diazonium intermediate. google.com Conversely, amination reactions on halo-pyridines may require elevated temperatures, sometimes as high as 140°C to 180°C, to overcome the activation energy barrier. acs.org However, excessively high temperatures can lead to undesired side products. Lowering the reaction temperature, for example to 100°C, can sometimes result in an inefficient amination, highlighting the need for careful optimization. acs.org

The following table summarizes various solvent and temperature conditions used in the synthesis of related substituted pyridines, illustrating the typical ranges and choices for key transformations.

| Reaction Type | Substrate Example | Solvent(s) | Temperature (°C) | Observations |

| Amination | 2,5-dibromopyridine | Water | 140 | Effective for selective amination. acs.org |

| Nucleophilic Displacement | 3-bromo-5-chloropyridone | Dimethylformamide | 80 | Converts hydroxyl to a halo group. google.com |

| Grignard Reaction | 2,3-dibromo-5-chloropyridine | Tetrahydrofuran (THF) | 0 | Allows for regiospecific displacement. google.com |

| Buchwald-Hartwig Amination | Aryl Chlorides | 1,4-Dioxane | 100 | Effective for coupling with ammonium (B1175870) salts. acs.org |

Catalyst Loading and Ligand Design for Enhanced Efficiency

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds in the synthesis of aromatic amines. The efficiency, selectivity, and scope of these reactions are highly dependent on the catalyst system, which comprises a palladium precursor and a supporting ligand.

Catalyst Loading: The amount of catalyst used (catalyst loading) is a key parameter for process efficiency and cost-effectiveness. While higher catalyst loads can lead to faster reactions and better yields, minimizing the loading is crucial for industrial applications. For reactions involving more reactive aryl bromides, lower catalyst loadings (e.g., 5 mol % Pd(OAc)₂) can be sufficient. nih.govnih.gov In contrast, less reactive aryl chlorides often require a higher catalyst load (e.g., 10 mol % Pd(OAc)₂) to achieve comparable yields. nih.govnih.gov In some cases, catalyst loadings as low as 0.1 mol% have been effective for certain aryl chlorides and bromides. acs.org

Ligand Design: The ligand is arguably the most critical component of the catalyst system. The development of sterically hindered and electron-rich phosphine ligands has dramatically expanded the scope of the Buchwald-Hartwig amination. wikipedia.org

Bidentate Ligands: Early developments utilized bidentate phosphine ligands like BINAP and DPPF, which improved reaction rates and yields compared to monodentate ligands. wikipedia.org Xantphos is another effective bidentate ligand used in combination with Pd(OAc)₂ for the amination of both 6-bromo- and 6-chloropurine (B14466) nucleosides. nih.govnih.gov

Bulky Monophosphine Ligands: More recent advancements have focused on bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos). nih.gov These ligands promote the formation of highly active, monoligated palladium species, which accelerates the key steps of the catalytic cycle: oxidative addition and reductive elimination. wikipedia.orgnih.gov The steric and electronic properties of these ligands can even determine the rate-limiting step of the reaction. For example, density functional theory (DFT) calculations have shown that with the Pd-BrettPhos system, oxidative addition is rate-limiting, whereas for the Pd-RuPhos system, reductive elimination is the slower step. nih.gov

Catalyst-Directed Selectivity: In molecules with multiple halogen atoms, such as a bromo-chloro-substituted pyridine, the choice of catalyst and ligand can direct which C-X bond reacts preferentially. For instance, a Pd-crotyl (t-BuXPhos) precatalyst can selectively couple the Ar-Br bond, while a system based on RuPhos or BINAP can favor coupling at the Ar-Cl site. nih.gov

The table below presents examples of catalyst systems used in relevant C-N bond-forming reactions.

| Catalyst Precursor | Ligand | Base | Substrate Type | Catalyst Loading (mol %) | Yield (%) |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 6-Bromopurine Nucleoside | 5 | Good |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 6-Chloropurine Nucleoside | 10 | Good |

| Pd[P(o-tol)₃]₂ | CyPF-tBu | NaOtBu | Aryl Chloride | 0.2 - 1.0 | High |

| Pd(crotyl)(t-BuXPhos) | - | - | Bromo-chloroarene | Not Specified | High |

| (BINAP)Pd(allyl)Cl | - | - | Bromo-chloroarene | Not Specified | High |

Purification Strategies for High Purity this compound

Achieving high purity of the final product is essential, particularly for applications in pharmaceuticals and materials science. A multi-step approach combining different purification techniques is often necessary to remove starting materials, reagents, catalyst residues, and reaction byproducts.

Chromatography: Flash column chromatography is a widely used technique for the purification of substituted pyridines. nih.govnih.gov The choice of stationary phase (e.g., silica (B1680970) gel, Florisil) and eluent system is critical for achieving good separation. nih.gov For aminopyridines, a common eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. nih.govnih.gov In some cases, the addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent can prevent the product from tailing on the acidic silica gel. nih.gov

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. mt.com The key to successful recrystallization is the selection of an appropriate solvent or solvent system in which the target compound has high solubility at elevated temperatures but low solubility at room or lower temperatures. mt.com Common solvents for the recrystallization of substituted pyridines and related heterocyclic compounds include ethanol, methanol, or mixtures like dichloromethane (B109758)/methanol. mdpi.comresearchgate.net For halogenated aromatic compounds, solvents such as toluene, chloroform, and dichloromethane have been used in recrystallization processes, sometimes under pressure and in the presence of a base to remove acidic impurities like HBr. google.com

Other Techniques:

Extraction: Liquid-liquid extraction is a standard workup procedure to separate the product from water-soluble impurities and reagents.

Filtration/Washing: Simple filtration is used to collect solid products, which are then washed with appropriate solvents to remove residual impurities. google.com For example, after crystallization, a filter cake can be washed with a cold solvent to remove soluble impurities without dissolving a significant amount of the product.

Decolorization: If the crude product is colored due to high-molecular-weight impurities, treatment with activated carbon can be used to decolorize the solution before crystallization. google.com

The following table summarizes purification methods applied to analogous compounds.

| Purification Method | Compound Type | Details | Purpose |

| Flash Chromatography | N-Substituted-3-amino-4-halopyridines | Silica gel, Hexanes/Ethyl Acetate gradient. nih.gov | Separation of isomers and byproducts. |

| Recrystallization | Aminopyridine crude product | Dissolved in absolute ethanol, alkane reagent added. google.com | High purity final product. |

| Recrystallization | Halogenated aromatic compounds | Chloroform under pressure with a base. google.com | Removal of bromine and HBr contamination. |

| Decolorization & Recrystallization | 3-aminopyridine crude product | Activated carbon in absolute ethanol, followed by precipitation. google.com | Removal of colored impurities. |

Mechanistic Investigations of Chemical Transformations Involving 2 Bromo 6 Chloro N Methylpyridin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Pyridine (B92270) Positions

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental process for the functionalization of this heterocyclic system. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.org The presence of electron-withdrawing groups on the ring stabilizes this intermediate and facilitates the reaction. In the case of 2-Bromo-6-chloro-N-methylpyridin-4-amine, the pyridine nitrogen itself acts as an electron-withdrawing feature, activating the ortho (C2, C6) and para (C4) positions to nucleophilic attack. echemi.com

The presence of two different halogens at the C2 and C6 positions introduces a question of regioselectivity. The outcome of an SNAr reaction depends on which carbon-halogen bond is preferentially cleaved. This selectivity is dictated by two opposing factors: the electronegativity of the halogen, which influences the electrophilicity of the attached carbon, and the carbon-halogen bond strength, which affects the ability of the halogen to act as a leaving group.

Electronic Activation: Chlorine is more electronegative than bromine. This leads to a more polarized C-Cl bond, rendering the C6 carbon more electrophilic and susceptible to initial nucleophilic attack. If the formation of the Meisenheimer complex is the rate-determining step, substitution is often favored at the chloro-substituted position. youtube.com

Leaving Group Ability: The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group than chloride. If the collapse of the Meisenheimer intermediate and expulsion of the halide is rate-determining, substitution may be favored at the bromo-substituted position.

For most SNAr reactions where the first step (nucleophilic attack) is rate-limiting, the order of reactivity for halogens is typically F > Cl > Br > I. nih.govresearchgate.net This suggests that nucleophilic substitution on this compound would likely favor the displacement of the chloride at the C6 position. However, this reactivity pattern can be altered by the nature of the nucleophile, solvent, and reaction conditions. nih.govresearchgate.net For instance, studies on analogous dihalopyrimidines have shown that the predicted regioselectivity can be sensitive to other substituents on the ring. wuxiapptec.com The strong electron-donating N-methylamine group at C4 deactivates the ring towards SNAr, but its electronic influence is felt at both the C2 and C6 positions.

| Factor | Effect on C6-Cl Position | Effect on C2-Br Position | Predicted Outcome |

|---|---|---|---|

| Halogen Electronegativity | Higher (more positive carbon) | Lower | Favors attack at C6 |

| C-X Bond Strength | Stronger Bond | Weaker Bond | Favors leaving of Bromide from C2 |

| Typical SNAr Reactivity (Element Effect) | Generally more reactive (Cl > Br) | Generally less reactive | Favors substitution at C6 |

Detailed kinetic studies on this compound are not extensively reported in publicly available literature. However, the kinetics of SNAr reactions on related substituted pyridines and other heteroaromatics have been investigated. researchgate.net These reactions are typically first-order in the substrate and first-order in the nucleophile. The rate of reaction is influenced by the activation energy (ΔG‡), which is composed of enthalpic (ΔH‡) and entropic (ΔS‡) contributions.

For SNAr reactions, the entropies of activation are generally negative, reflecting the ordering of molecules as the nucleophile and substrate combine to form the transition state. nih.gov The relative rates of substitution at the C6-Cl versus the C2-Br positions would be determined by the difference in their respective activation energies (ΔΔG‡). A lower activation energy for substitution at the C6 position would result in a faster reaction rate and make it the kinetically favored product.

The following interactive table presents hypothetical, yet plausible, activation parameters for a representative SNAr reaction on the substrate, illustrating how a small difference in activation energy can lead to a significant preference for one regioisomer.

| Reaction Pathway | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Calculated ΔG‡ (kJ/mol) | Relative Rate Constant (k_rel) |

|---|---|---|---|---|

| Substitution at C6-Cl | 65 | -80 | 88.84 | ~54 |

| Substitution at C2-Br | 72 | -75 | 94.35 | 1 |

Note: These values are illustrative and based on typical data for SNAr reactions on heterocyclic systems.

The N-methylamine group at the C4 (para) position plays a crucial role in modulating the reactivity of the pyridine ring. As a potent electron-donating group, it increases the electron density of the aromatic system through resonance. This effect is particularly pronounced at the ortho positions (C3 and C5) and, to a lesser extent, the para positions relative to the amine (C2 and C6, where the halogens are located).

This increase in electron density makes the C2 and C6 carbons less electrophilic and therefore deactivates the ring towards nucleophilic attack compared to an unsubstituted 2-bromo-6-chloropyridine (B1266251). The formation of the required anionic Meisenheimer intermediate is energetically less favorable on an electron-rich ring system. Consequently, harsher reaction conditions (e.g., higher temperatures, stronger nucleophiles) may be required to achieve substitution on this compound compared to pyridines bearing electron-withdrawing groups.

| C4-Substituent | Electronic Effect | Influence on Ring Electron Density | Predicted Relative Rate of SNAr |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Decreases | Very High |

| -H (Hydrogen) | Neutral | Baseline | Moderate |

| -NHMe (N-Methylamine) | Strongly Electron-Donating | Increases | Low |

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For substrates with multiple halogen atoms, these reactions can often be performed with high chemo-selectivity, based on the differing reactivity of the carbon-halogen bonds. The key step governing this selectivity is the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

The Suzuki-Miyaura coupling reaction joins an organoboron reagent with an organohalide. libretexts.org The reactivity of the halide in the oxidative addition step follows the general trend: I > Br > OTf > Cl. This trend is based on bond dissociation energies, where the weaker C-I and C-Br bonds react much faster than the stronger C-Cl bond.

For this compound, this reactivity difference allows for highly selective cross-coupling. The palladium catalyst will preferentially undergo oxidative addition into the weaker C-Br bond at the C2 position, leaving the C-Cl bond at the C6 position untouched. studfile.net This allows for the selective synthesis of 2-aryl- or 2-vinyl-6-chloro-N-methylpyridin-4-amines. The presence of the unprotected amine group is generally tolerated by modern Suzuki coupling catalyst systems. acs.orgnih.gov

| Component | Example | Role |

|---|---|---|

| Substrate | This compound | Electrophile |

| Coupling Partner | Arylboronic acid or ester | Nucleophile |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/phosphine (B1218219) ligand | Forms C-C bond |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid |

| Solvent | Dioxane/Water, Toluene, DMF | Reaction Medium |

| Expected Selectivity | Exclusive coupling at the C2 position (Br replacement) |

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organohalides, also catalyzed by palladium or nickel complexes. organic-chemistry.org The underlying mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc species, and reductive elimination.

The regioselectivity of the Negishi coupling is also dictated by the oxidative addition step. Consequently, it exhibits the same high chemo-selectivity for different halogens, with the C-Br bond reacting preferentially over the C-Cl bond. Therefore, reacting this compound with an organozinc reagent under Negishi conditions will result in selective substitution at the C2 position, yielding the corresponding 2-alkyl-, 2-aryl-, or 2-vinyl-substituted pyridine while preserving the C6-chloro substituent for potential further transformations.

Stille Coupling with Organotin Reagents

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.org For a substrate such as this compound, which possesses two different halogenated sites, the reaction offers a pathway to selectively introduce a variety of organic moieties.

The catalytic cycle of the Stille reaction is well-established and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition : The cycle begins with the oxidative addition of the organic halide to a palladium(0) complex. In the case of this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition. This difference in reactivity allows for selective coupling at the 2-position. The Pd(0) catalyst inserts into the C-Br bond to form a square planar Pd(II) intermediate.

Transmetalation : The next step involves the transfer of an organic group (R') from the organotin reagent (R'SnR₃) to the palladium(II) complex. This step displaces the halide from the palladium center, forming a new Pd(II) intermediate with both the pyridine and the R' group attached.

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond in the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The reaction's utility is enhanced by the stability of organostannanes to air and moisture, and a wide range of these reagents are commercially available. sigmaaldrich.comlibretexts.org However, the toxicity of tin compounds is a significant drawback. wikipedia.org

| Parameter | Description | Example |

|---|---|---|

| Catalyst | Palladium(0) source | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | Often phosphine-based to stabilize the Pd center | PPh₃, AsPh₃ |

| Organotin Reagent | Provides the nucleophilic carbon fragment | R-Sn(Bu)₃, R-Sn(Me)₃ (where R = vinyl, aryl, alkyl, etc.) |

| Solvent | Aprotic polar solvents are common | Toluene, DMF, Dioxane |

| Temperature | Typically elevated to facilitate the reaction | 80-120 °C |

Heck and Sonogashira Coupling Reactions at Halogenated Sites

The Heck reaction is a palladium-catalyzed method for coupling aryl or vinyl halides with alkenes. For this compound, the reaction would preferentially occur at the more reactive C-Br bond. The mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by the insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the new carbon-carbon double bond in the product and a palladium-hydride species. The final step is the reductive elimination of HX with the help of a base, which regenerates the Pd(0) catalyst.

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. scirp.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI. rsc.org

The consensus mechanism involves two interconnected catalytic cycles. nih.gov

Palladium Cycle : Similar to other cross-coupling reactions, it starts with the oxidative addition of the C-Br bond of this compound to a Pd(0) species. youtube.com

Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

The key step is the transmetalation of the alkynyl group from the copper acetylide to the Pd(II) complex. Subsequent reductive elimination from the palladium center yields the alkynylated pyridine product and regenerates the Pd(0) catalyst. nih.gov Recent studies have also proposed a bimetallic palladium-palladium transmetalation mechanism for the copper-free Sonogashira reaction. nih.gov

| Reaction | Coupling Partner | Typical Catalyst System | Key Mechanistic Step |

|---|---|---|---|

| Heck | Alkene | Pd(OAc)₂, Pd/C with a phosphine ligand and a base (e.g., Et₃N) | Alkene insertion followed by β-hydride elimination |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI (co-catalyst), and a base (e.g., Et₃N) | Transmetalation of a copper acetylide to palladium |

Mechanistic Pathways and Catalyst Deactivation in Cross-Coupling

The efficiency of palladium-catalyzed cross-coupling reactions, including the Stille, Heck, and Sonogashira couplings, is critically dependent on the stability and activity of the palladium catalyst throughout the reaction. The fundamental catalytic cycle for these reactions involves the alternation between Pd(0) and Pd(II) oxidation states.

General Catalytic Cycle:

Oxidative Addition : Pd(0) + R-X → R-Pd(II)-X

Transmetalation (Stille, Sonogashira) or Migratory Insertion (Heck) : This step introduces the second organic partner to the palladium center.

Reductive Elimination : R-Pd(II)-R' → R-R' + Pd(0)

Palladium Aggregation : The active, soluble Pd(0) species can aggregate to form inactive palladium black, particularly at low ligand concentrations or high temperatures. This process removes the catalyst from the soluble phase, halting the catalytic cycle. nih.gov

Ligand Degradation : Phosphine ligands, commonly used to stabilize the palladium catalyst, can undergo degradation through processes like P-C bond cleavage, especially in the presence of bases or nucleophiles.

Substrate/Product Inhibition : The pyridine nitrogen atom in the substrate or product can coordinate to the palladium center. This coordination can inhibit subsequent steps in the catalytic cycle, such as oxidative addition or reductive elimination, by occupying a coordination site on the metal.

Formation of Off-Cycle Complexes : The catalyst can be sequestered into inactive or less active complexes. For instance, in Negishi coupling, the formation of heterobimetallic Pd-Zn complexes has been observed to modulate, and sometimes lower, the activity of the palladium catalyst. nih.gov A similar interaction with tin byproducts in Stille coupling could potentially influence catalyst activity.

Understanding these deactivation pathways is crucial for optimizing reaction conditions, such as catalyst loading, ligand choice, temperature, and solvent, to ensure high yields and catalyst turnover numbers.

Reactions Involving the N-Methylamine Functional Group

Alkylation and Acylation Reactions at the Amine Nitrogen

The exocyclic N-methylamine group in this compound possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and susceptible to reactions with electrophiles.

Alkylation: The nitrogen atom can be further alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. dtic.mil These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction. The product of mono-alkylation is a tertiary amine. However, overalkylation can be a competing reaction, leading to the formation of a quaternary ammonium (B1175870) salt, especially when using reactive alkylating agents or strong bases. nih.gov The choice of reaction conditions, including the stoichiometry of the alkylating agent and the strength of the base, is critical for achieving selective mono-alkylation. chemrxiv.org

Acylation: The N-methylamine group readily reacts with acylating agents, such as acyl chlorides or acid anhydrides, to form amides. This reaction is typically rapid and high-yielding. A base, often a non-nucleophilic amine like triethylamine (B128534) or pyridine, is commonly added to scavenge the HCl or carboxylic acid byproduct. The resulting amide functionality significantly alters the electronic properties of the molecule, as the nitrogen lone pair becomes delocalized into the adjacent carbonyl group, rendering the nitrogen significantly less basic. pressbooks.pub

| Transformation | Reagent Class | Specific Examples | Typical Base |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | CH₃I, C₆H₅CH₂Br | K₂CO₃, Cs₂CO₃, NaH |

| N-Acylation | Acyl Halides | Acetyl chloride (CH₃COCl) | Triethylamine, Pyridine |

| N-Acylation | Acid Anhydrides | Acetic anhydride (B1165640) ((CH₃CO)₂O) | Triethylamine, Pyridine |

Oxidation Reactions of the Amino Moiety

The nitrogen atoms in this compound are potential sites for oxidation.

Pyridine N-Oxidation : The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). However, the presence of the electron-withdrawing halogen atoms and the electron-donating amino group complicates the prediction of reactivity. Selective N-oxidation of heteroaromatic rings in the presence of other oxidizable amine groups can be challenging but has been achieved using specific catalytic systems or by protonating the more basic aliphatic amine to protect it from oxidation. nih.gov

Amine N-Oxidation : The exocyclic N-methylamino group can also be oxidized. Depending on the oxidant and reaction conditions, this can lead to products such as N-oxides or hydroxylamines.

Oxidation of the N-Methyl Group : Under more vigorous conditions, the methyl group attached to the nitrogen could potentially be oxidized. For instance, the oxidation of methylpyridines to their corresponding carboxylic acids can be achieved using strong oxidizing agents. google.com While direct oxidation of the N-methyl group is less common, metabolic studies in biological systems have shown that N-methylation and subsequent oxidation can occur. nih.gov The chemical oxidation of methylamines has been studied, revealing complex pathways. dtu.dk

Protonation and Basicity Studies of the N-Methylamine

The compound this compound has two primary basic centers: the pyridine ring nitrogen and the exocyclic N-methylamino nitrogen. The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). pressbooks.pub

Pyridine Ring Nitrogen : The basicity of the pyridine nitrogen is significantly influenced by the substituents on the ring. Unsubstituted pyridine has a pKaH of 5.25. pressbooks.pub The two chlorine and bromine atoms are strongly electron-withdrawing through the inductive effect, which decreases the electron density on the ring nitrogen and lowers its basicity. Conversely, the N-methylamino group at the 4-position is a strong electron-donating group through resonance (+R effect). This effect increases the electron density on the ring nitrogen, making it more basic. masterorganicchemistry.com The net effect on basicity will depend on the balance of these opposing electronic influences. For comparison, 4-aminopyridine (B3432731) is significantly more basic than pyridine. guidechem.com

N-Methylamino Nitrogen : The basicity of the exocyclic nitrogen is primarily determined by the availability of its lone pair. Simple alkylamines typically have pKaH values in the range of 10-11. pressbooks.pub However, in this molecule, the nitrogen is attached to an aromatic ring. While not as pronounced as in aniline (B41778) (where the lone pair is directly delocalized into the ring), the electron-withdrawing nature of the dihalogenated pyridine ring will decrease the basicity of the exocyclic N-methylamino group compared to a typical alkylamine. unizin.org

Protonation will occur preferentially at the more basic site. Given the strong +R effect of the 4-amino group, it is highly likely that the pyridine ring nitrogen is the more basic center, similar to the case of 4-dimethylaminopyridine (B28879) (DMAP). masterorganicchemistry.com

| Compound | pKa of Conjugate Acid (pKaH) | Primary Basic Center |

|---|---|---|

| Pyridine | 5.25 | Ring Nitrogen |

| Aniline | 4.63 | Exocyclic Nitrogen |

| Methylamine (B109427) | 10.64 | Exocyclic Nitrogen |

| 4-Aminopyridine | 9.11 | Ring Nitrogen |

| 4-(Dimethylamino)pyridine (DMAP) | 9.70 | Ring Nitrogen |

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring of this compound

The pyridine ring, a foundational structure in heterocyclic chemistry, generally exhibits lower reactivity towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.orguoanbar.edu.iq This reduced reactivity is attributed to the electronegative nitrogen atom, which decreases the electron density of the ring system, thereby deactivating it towards attack by electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen can be protonated, leading to the formation of a pyridinium (B92312) ion. This positively charged species further deactivates the ring to an even greater extent. uoanbar.edu.iq

However, the reactivity and regioselectivity of EAS on a pyridine ring are significantly influenced by the nature and position of existing substituents. wikipedia.orglibretexts.org In the case of this compound, the pyridine nucleus is substituted with two electron-withdrawing halogens (bromo and chloro) and one strongly electron-donating group (N-methylamino). The interplay of these substituents' electronic effects dictates the preferred position of electrophilic attack.

The pyridine ring itself, when unsubstituted, directs incoming electrophiles to the 3- and 5-positions (meta-positions), as attack at the 2-, 4-, or 6-positions results in a destabilized resonance intermediate where the positive charge resides on the electronegative nitrogen atom. quora.comquora.com The presence of substituents dramatically alters this landscape.

Nitration: Aromatic nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). lumenlearning.commasterorganicchemistry.com For pyridine derivatives, especially those with electron-donating groups, nitration can proceed more readily. youtube.com The powerful activating effect of the N-methylamino group at the 4-position will be the dominant directing factor.

Sulfonation: Sulfonation involves the use of fuming sulfuric acid, which contains sulfur trioxide (SO₃), the active electrophile. lumenlearning.com Similar to nitration, the directing effects of the substituents on the pyridine ring will govern the position of substitution.

Halogenation: The halogenation of pyridine rings can be challenging and may require harsh conditions. youtube.com However, the presence of an activating amino group can facilitate the reaction. youtube.com The choice of halogenating agent and reaction conditions can influence the outcome.

The predicted site of electrophilic attack for these reactions on this compound would be the positions ortho to the strongly activating N-methylamino group, which are the 3- and 5-positions.

Table 1: Predicted Regiochemical Outcome of EAS Reactions

| Reaction | Electrophile | Predicted Position of Substitution |

|---|---|---|

| Nitration | NO₂⁺ | 3- or 5-position |

| Sulfonation | SO₃ | 3- or 5-position |

| Halogenation | X⁺ (e.g., Br⁺, Cl⁺) | 3- or 5-position |

The regiochemical outcome of EAS reactions on this compound is determined by the cumulative electronic effects of the three substituents.

N-methylpyridin-4-amine Group: The amino group, and by extension the N-methylamino group, is a powerful activating group. youtube.com It donates electron density to the pyridine ring through a strong +M (mesomeric) or +R (resonance) effect. This effect significantly increases the electron density at the positions ortho and para to the amino group. In this molecule, the positions ortho to the 4-amino group are the 3- and 5-positions. The para position (relative to the amino group) is occupied by the ring nitrogen. This strong activation makes the 3- and 5-positions the most nucleophilic and therefore the most susceptible to electrophilic attack.

Table 2: Analysis of Substituent Directing Effects

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -Br | 2 | -I (deactivating), +M (directing) | Ortho (3), Para (5) |

| -Cl | 6 | -I (deactivating), +M (directing) | Ortho (5), Para (3) |

| -NHCH₃ | 4 | +M (strongly activating) | Ortho (3, 5) |

Therefore, any electrophilic aromatic substitution reaction, such as nitration, sulfonation, or further halogenation, on this compound is mechanistically predicted to yield predominantly the 3-substituted or 5-substituted product, or a mixture of both. The strong, synergistic directing effects of the existing substituents provide clear regiochemical control.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Chloro N Methylpyridin 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural assignment of organic molecules. For 2-Bromo-6-chloro-N-methylpyridin-4-amine, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals and provides deep insight into the molecular framework.

Multi-dimensional NMR experiments are crucial for deciphering the complex spin systems and establishing connectivity within a molecule. slideshare.net

¹H NMR and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the N-methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo, chloro, and N-methylamino substituents. umn.edu Similarly, the ¹³C NMR spectrum would display signals for the five carbons of the pyridine ring and one for the methyl group.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin couplings. sdsu.edu For this compound, a cross-peak would be observed between the signals of the two adjacent aromatic protons (H3 and H5), confirming their connectivity through three bonds (³J-coupling).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This technique would definitively link the H3 and H5 proton signals to their corresponding C3 and C5 carbon signals and the N-methyl protons to the N-methyl carbon.

The N-methyl protons showing a correlation to the C4 of the pyridine ring.

The aromatic proton H3 showing correlations to C2, C4, and C5.

The aromatic proton H5 showing correlations to C3, C4, and C6. These correlations are instrumental in confirming the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing valuable information about the molecule's conformation. science.gov A NOESY spectrum could reveal a correlation between the N-methyl protons and the aromatic proton at the C5 position, indicating their spatial closeness.

A summary of expected NMR data is presented below.

Interactive Table 1: Predicted NMR Assignments for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| 2 | - | ~148.0 | - |

| 3 | ~6.5 - 6.8 | ~108.0 | C2, C4, C5 |

| 4 | - | ~155.0 | - |

| 5 | ~6.7 - 7.0 | ~110.0 | C3, C4, C6 |

| 6 | - | ~145.0 | - |

| N-CH₃ | ~2.9 - 3.1 | ~30.0 | C4 |

Dynamic processes, such as the rotation of substituents, can be investigated using variable temperature (VT) NMR. For this compound, the primary dynamic process of interest is the rotation around the C4-N bond of the N-methylamino group.

At room temperature, this rotation may be fast on the NMR timescale, resulting in sharp, time-averaged signals for the substituents and the pyridine ring protons. However, at lower temperatures, the rotation could slow down sufficiently to be observed. This might lead to broadening of the signals for the N-methyl group and the aromatic protons, particularly H3 and H5. In sterically hindered systems, distinct signals for different conformers (atropisomers) might even be resolved at very low temperatures. rsc.org Analyzing the changes in the NMR spectra as a function of temperature allows for the calculation of the energy barrier (ΔG‡) for this rotational process.

Solid-State NMR (SSNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their crystalline or solid forms. nih.gov Unlike solution-state NMR, SSNMR provides information about the molecule as it exists in the solid lattice, which can be crucial for understanding polymorphism, solvation, and intermolecular interactions like hydrogen bonding.

For crystalline this compound, techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution carbon spectra. The chemical shifts observed in the solid state can differ from those in solution due to packing effects and intermolecular forces. Furthermore, SSNMR can distinguish between crystallographically inequivalent molecules within the unit cell, which would appear as a single species in solution. This makes it an excellent tool for identifying different polymorphic forms or solvates of the compound. acs.orgacs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and changes in molecular structure and bonding, particularly hydrogen bonding.

The FT-IR and Raman spectra of this compound would be characterized by a series of bands corresponding to the vibrations of the substituted pyridine ring and its functional groups.

Pyridine Ring Modes: The pyridine ring gives rise to several characteristic vibrations. cdnsciencepub.com The C-C and C-N stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The ring breathing mode, a symmetric stretching of the entire ring, is often a strong band in the Raman spectrum and is expected around 1000 cm⁻¹. researchgate.net In-plane and out-of-plane C-H bending vibrations also produce characteristic bands. The substitution pattern significantly influences the exact frequencies and intensities of these modes. aip.orgrsc.org

Substituent Modes: The spectra will also feature vibrations associated with the substituents.

N-methylamino group: An N-H stretching band would be prominent in the IR spectrum, typically appearing in the 3500-3300 cm⁻¹ region. C-N stretching and CH₃ deformation modes would also be present.

Halogen Substituents: The C-Br and C-Cl stretching vibrations are expected at lower frequencies, often below 800 cm⁻¹. These are typically found in the far-infrared region of the spectrum. The presence of these heavy atoms can also influence the frequencies of the ring's vibrational modes. nih.gov

A summary of expected vibrational modes is presented below.

Interactive Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H Stretch | 3500 - 3300 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium | Medium |

| Pyridine Ring C=C, C=N Stretch | 1610 - 1450 | Strong | Strong |

| CH₃ Bending | 1470 - 1430 | Medium | Medium |

| N-H Bending | 1550 - 1480 | Medium | Weak |

| Ring Breathing | ~1000 | Weak | Strong |

| C-Cl Stretch | 800 - 600 | Strong | Medium |

| C-Br Stretch | 650 - 500 | Strong | Medium |

IR spectroscopy is exceptionally sensitive to hydrogen bonding. researchgate.net In this compound, the N-H group of the methylamino substituent can act as a hydrogen bond donor, while the lone pair on the pyridine ring nitrogen can act as an acceptor.

In the solid state or in concentrated non-polar solutions, intermolecular hydrogen bonding of the N-H···N type is expected to occur, leading to the formation of dimers or larger molecular aggregates. This interaction can be readily detected by examining the N-H stretching vibration in the IR spectrum. rsc.org For a free, non-hydrogen-bonded N-H group, the stretching band is typically sharp and found at a higher frequency (e.g., ~3450 cm⁻¹). Upon formation of a hydrogen bond, this bond is weakened and lengthened, causing the N-H stretching band to shift to a lower frequency (a "red shift") and become significantly broader and more intense. nih.gov The magnitude of this shift provides a qualitative measure of the strength of the hydrogen bond. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₆H₆BrClN₂), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁴N). This high level of mass accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) would be employed to elucidate the structural connectivity of this compound. In an MS/MS experiment, the protonated molecule ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. While specific fragmentation data for the target compound is unavailable, a predicted fragmentation pathway would likely involve the initial loss of the methyl group, followed by cleavages of the bromine and chlorine atoms, and potential ring fragmentation. Analysis of these fragmentation patterns would confirm the positions of the various substituents on the pyridine ring.

Table 1: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₆H₆⁷⁹Br³⁵ClN₂ | 219.9484 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. It would be instrumental in monitoring the synthesis of this compound, allowing chemists to track the consumption of starting materials and the formation of the product in real-time. The gas chromatogram would provide information on the purity of the synthesized compound, with the retention time being a characteristic property. The coupled mass spectrometer would then provide mass-to-charge ratio information for the eluting peaks, confirming the identity of the product and any impurities present.

X-ray Crystallography for Definitive Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique allows for the precise determination of atomic positions within the crystal lattice, yielding accurate measurements of bond lengths, bond angles, and torsion angles.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The crystallographic data would reveal the precise geometry of the pyridine ring and its substituents. Key parameters of interest would include the C-Br, C-Cl, C-N, and N-C(methyl) bond lengths, as well as the bond angles within the aromatic ring and involving the substituents. These values provide insight into the electronic effects of the substituents on the pyridine core. Torsion angles would describe the conformation of the N-methylamino group relative to the plane of the pyridine ring.

Table 2: Representative Bond Lengths and Angles for Halogenated Pyridine Derivatives

| Parameter | Typical Value (Å or °) |

|---|---|

| C-Br Bond Length | ~1.85 - 1.90 Å |

| C-Cl Bond Length | ~1.70 - 1.75 Å |

| C-N (ring) Bond Length | ~1.33 - 1.35 Å |

| C-C (ring) Bond Length | ~1.38 - 1.40 Å |

| C-N-C (ring) Bond Angle | ~116 - 118° |

| C-C-Br Bond Angle | ~118 - 122° |

Note: These are generalized values and the actual experimental values for this compound may vary.

Computational and Theoretical Chemistry Studies of 2 Bromo 6 Chloro N Methylpyridin 4 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Theoretical investigations into the electronic structure and energetics of a molecule are fundamental to understanding its stability and chemical nature. These calculations typically involve sophisticated quantum mechanical models to approximate solutions to the Schrödinger equation for the molecular system.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful and popular computational method used to investigate the electronic structure of many-body systems. For 2-Bromo-6-chloro-N-methylpyridin-4-amine, DFT calculations would be employed to determine its ground state properties, such as the optimized molecular geometry (bond lengths and angles) and total electronic energy. This information is critical for understanding the molecule's most stable three-dimensional conformation. Despite the prevalence of this technique, specific results for this compound are not found in the surveyed literature.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. A detailed analysis of the HOMO-LUMO gap for this compound would provide significant insight into its electronic behavior, but specific calculated values are not available in published research.

Charge Distribution Analysis (e.g., Mulliken, NBO Charges)

Understanding the distribution of electron density within a molecule is key to predicting its reactive sites. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom in the molecule. This analysis would reveal the electrophilic and nucleophilic centers of this compound, offering clues about its interaction with other chemical species. However, no published charge distribution data for this specific compound could be located.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an essential tool for mapping the intricate pathways of chemical reactions. By simulating the reaction at a molecular level, chemists can understand the step-by-step process, identify intermediate structures, and calculate the energy changes involved.

Transition State Localization and Reaction Pathway Mapping

To understand how this compound participates in chemical reactions, researchers would computationally model its interaction with other reactants. This involves locating the transition state—the highest energy point along the reaction coordinate—which is the critical bottleneck of the reaction. Mapping the entire reaction pathway from reactants to products via the transition state provides a complete picture of the mechanism. Such detailed mechanistic studies for reactions involving this specific pyridine (B92270) derivative have not been documented in the available scientific literature.

Prediction and Simulation of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. These theoretical approaches provide valuable insights into the molecular structure and electronic properties.

Theoretical Vibrational Frequencies and Comparison with Experimental Spectra